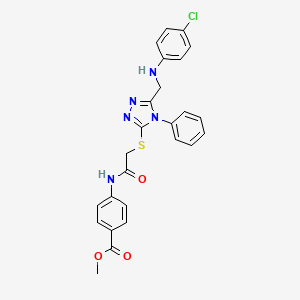

4-(2-((5-(((4-クロロフェニル)アミノ)メチル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミド)安息香酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

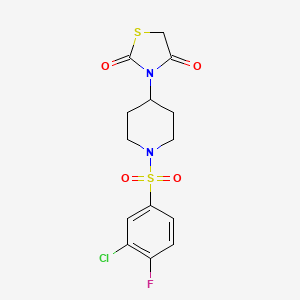

Methyl 4-(2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C25H22ClN5O3S and its molecular weight is 507.99. The purity is usually 95%.

BenchChem offers high-quality methyl 4-(2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦カップリング反応の応用

鈴木・宮浦(SM)カップリング反応は、炭素-炭素結合を形成するための強力な方法です。これは、パラジウム触媒を用いて、有機ホウ素化合物と有機ハロゲン化物または擬ハロゲン化物をクロスカップリングする反応です。化合物「4-(2-((5-(((4-クロロフェニル)アミノ)メチル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミド)安息香酸メチル」はホウ素原子を含んでおり、SMカップリング反応に利用できます .

主なポイント::細胞毒性研究

この化合物は、その細胞毒性について研究されています。 具体的には、誘導体「2-アミノ-4-(4-クロロフェニル)-6-(4-フェニルチアゾール-2-イル)-4H-ピラン-3,5-ジカルボニトリル」は、6種類の癌細胞株に対して有意な細胞毒性を示しました 。この分野におけるさらなる研究は、その抗癌剤としての可能性を探求する可能性があります。

非線形光学(NLO)単結晶

別の応用は、有機非線形光学(NLO)単結晶の成長にあります。 例えば、化合物の誘導体である「2-アミノ-4-メチルピリジニウム-4-ヒドロキシベンゾレート」は、NLO単結晶として成長させることに成功しました 。これらの結晶は、オプトエレクトロニクスデバイスで潜在的な用途があります。

抗菌活性

研究者は、化合物と同様のトリアゾール部分を有する誘導体のシリーズを合成しました。 これらの誘導体は、黄色ブドウ球菌、大腸菌、緑膿菌、およびサルモネラ菌などの細菌に対するインビトロ抗菌活性についてスクリーニングされました 。その抗菌特性のさらなる探求は、価値がある可能性があります。

作用機序

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s worth noting that compounds with similar structures often work by binding to their target proteins and modulating their activity .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

The bioavailability of a compound depends on these properties, which determine how much of the compound reaches its target after administration .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and exerts its effects .

特性

IUPAC Name |

methyl 4-[[2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN5O3S/c1-34-24(33)17-7-11-20(12-8-17)28-23(32)16-35-25-30-29-22(31(25)21-5-3-2-4-6-21)15-27-19-13-9-18(26)10-14-19/h2-14,27H,15-16H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPUGCAANGDOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-6-(2-methylpropoxy)pyridine-3-carboxamide hydrochloride](/img/structure/B2452588.png)

![3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2452589.png)

![N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2452591.png)

![Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2452595.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2452604.png)

![N-[(5-Methyl-1H-pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2452606.png)